

Pharmacological Profile of PCS1055: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PCS1055	
Cat. No.:	B15616032	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCS1055 is a novel synthetic organic compound identified as a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1] Its discovery has provided the scientific community with a valuable pharmacological tool for elucidating the physiological and pathological roles of the M4 receptor subtype. In addition to its primary activity, PCS1055 also exhibits off-target inhibitory activity against acetylcholinesterase (AChE). This document provides a comprehensive overview of the pharmacological profile of PCS1055, including its mechanism of action, in vitro binding and functional activity, selectivity, and detailed experimental protocols. Due to its likely use as a preclinical tool compound, extensive in vivo pharmacokinetic and clinical data are not publicly available.

Core Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological characteristics of **PCS1055**.

Table 1: Muscarinic Receptor Binding Affinity

Receptor Subtype	Ki (nM)	Radioligand	Cell Line	Reference
M4	6.5	[3H]-NMS	СНО	[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity

Receptor Subtype	IC50 (nM)	Assay Type	Agonist	Reference
M4	18.1	GTP-γ-[35S] Binding	Oxotremorine-M (Oxo-M)	

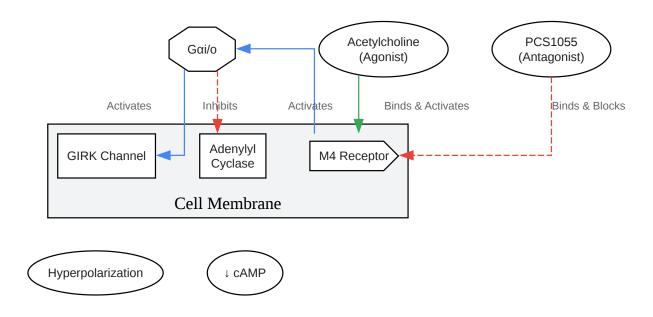
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.

Table 3: Selectivity Profile (Fold Selectivity vs. M4)

Receptor Subtype	Binding (Ki)	Functional (IC50)	Reference
M1	-	255-fold	[1]
M2	-	69.1-fold	[1]
М3	-	342-fold	[1]
M5	-	>1000-fold	[1]

Fold Selectivity: The ratio of the Ki or IC50 value for the off-target receptor to the Ki or IC50 value for the primary target (M4). A higher value indicates greater selectivity for the M4 receptor.

Table 4: Off-Target Activity


Target	IC50 (nM)	Species	Reference
Acetylcholinesterase (AChE)	22	Electric Eel	
Acetylcholinesterase (AChE)	120	Human	_

Mechanism of Action

PCS1055 acts as a competitive antagonist at the muscarinic M4 receptor.[1] This was confirmed through Schild analysis, which yielded a Kb value of 5.72 nM, a value consistent with its binding affinity (Ki).[1] As a competitive antagonist, **PCS1055** binds to the same site on the M4 receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling events.

The M4 receptor is a Gi/Go-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By blocking the M4 receptor, **PCS1055** prevents these downstream effects.

Click to download full resolution via product page

Figure 1: Signaling pathway of the M4 receptor and the antagonistic action of **PCS1055**.

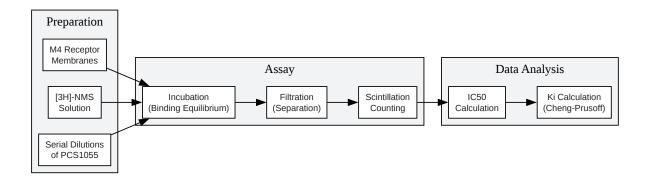
Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **PCS1055**.

[3H]-N-methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the muscarinic receptors.

Materials:


- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.
- [3H]-NMS (radiolabeled antagonist).
- PCS1055 (test compound).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- 96-well filter plates (e.g., GF/C glass fiber filters).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Prepare serial dilutions of PCS1055 in the assay buffer.
- In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-NMS (typically near its Kd value), and the serially diluted PCS1055.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
- Terminate the reaction by rapid filtration of the plate contents through the glass fiber filter mat using a vacuum manifold. This separates the bound from the free radioligand.

- Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a microplate scintillation counter.
- The Ki value is calculated from the IC50 value (the concentration of PCS1055 that displaces 50% of the [3H]-NMS binding) using the Cheng-Prusoff equation.

Click to download full resolution via product page

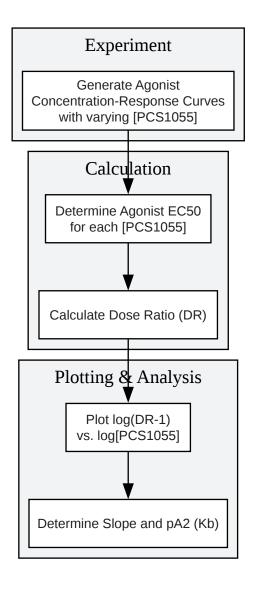
Figure 2: Experimental workflow for the [3H]-NMS competitive binding assay.

GTP-y-[35S] Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation. For an antagonist like **PCS1055**, it is used to determine the IC50 by measuring the inhibition of agonist-stimulated G-protein activation.

- Materials:
 - Cell membranes from CHO cells expressing the human muscarinic M4 receptor.
 - GTP-y-[35S] (non-hydrolyzable GTP analog).

- Oxotremorine-M (Oxo-M; a muscarinic agonist).
- PCS1055 (test compound).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 μM GDP, pH 7.4).
- 96-well filter plates.
- Scintillation cocktail and counter.
- Procedure:
 - Prepare serial dilutions of PCS1055.
 - In a 96-well plate, add the cell membranes, GTP-γ-[35S], and the serially diluted
 PCS1055.
 - Add a fixed concentration of the agonist (Oxo-M) to stimulate the M4 receptors.
 - Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and binding of GTP-y-[35S].
 - Terminate the reaction by rapid filtration.
 - Wash the filters with ice-cold buffer.
 - Quantify the bound GTP-y-[35S] by scintillation counting.
 - The IC50 value is determined by plotting the percentage of inhibition of agonist-stimulated binding against the concentration of PCS1055.


Schild Analysis

Schild analysis is used to determine the mode of antagonism (e.g., competitive) and to calculate the antagonist's equilibrium dissociation constant (Kb).

Procedure:

- Generate multiple agonist (e.g., Oxo-M) concentration-response curves in the presence of different fixed concentrations of the antagonist (PCS1055).
- Determine the EC50 of the agonist for each antagonist concentration.
- Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
- Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
- For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the Kb.

Click to download full resolution via product page

Figure 3: Logical workflow for Schild analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of a compound against AChE.

- Materials:
 - Purified AChE (e.g., from electric eel or recombinant human).
 - Acetylthiocholine (ATCh), the substrate for AChE.
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
 - PCS1055.
 - Phosphate buffer (pH 8.0).
 - o 96-well plate and a microplate reader.
- Procedure:
 - In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of PCS1055.
 - Add the AChE enzyme solution to each well and incubate for a short period.
 - Initiate the reaction by adding the substrate, ATCh.
 - AChE hydrolyzes ATCh to thiocholine, which then reacts with DTNB to produce a yellowcolored product (5-thio-2-nitrobenzoate).
 - Measure the absorbance of the yellow product over time at 412 nm using a microplate reader.

- The rate of the reaction is proportional to the AChE activity.
- The IC50 value is determined by calculating the percentage of inhibition of AChE activity at different concentrations of PCS1055.

Preclinical and Clinical Status

There is a lack of publicly available data on the in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion) and clinical trial status of **PCS1055**. It is primarily characterized as a valuable in vitro pharmacological tool for studying the M4 receptor.[1] Its potent off-target activity at acetylcholinesterase may limit its therapeutic potential as a selective M4 antagonist.[2] Indeed, **PCS1055** has been utilized as a starting chemical scaffold for the development of more selective M4 antagonists with improved drug-like properties suitable for in vivo studies.[2]

Conclusion

PCS1055 is a well-characterized, potent, and selective competitive antagonist of the muscarinic M4 receptor, with additional off-target activity as an acetylcholinesterase inhibitor. Its primary utility lies in its application as a research tool for the in vitro investigation of M4 receptor pharmacology and signaling. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize PCS1055 in their studies or to characterize novel M4 receptor ligands. The absence of in vivo and clinical data suggests that PCS1055 is a preclinical lead compound that has paved the way for the development of second-generation M4 antagonists with more favorable pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Pharmacological Profile of PCS1055: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616032#pharmacological-profile-of-pcs1055]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com